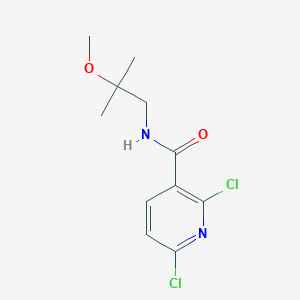
2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Dichloropyridine” is an aryl chloride and a chloropyridine with the formula C5H3Cl2N . It’s a white solid and serves as a precursor to the antibiotic enoxacin .
Synthesis Analysis
“2,6-Dichloropyridine” is produced by the direct reaction of pyridine with chlorine . A synthetic route to an important intermediate, 4-amino-2,6-dichloropyridine, has been developed. This involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction .
Molecular Structure Analysis
The molecular formula of “2,6-Dichloropyridine” is C5H3Cl2N . Its molecular weight is 147.99 .
Chemical Reactions Analysis
The synthesis of 4-amino-2,6-dichloropyridine involves several reactions, including oxidation, nitration, and reduction .
Physical and Chemical Properties Analysis
“2,6-Dichloropyridine” is a solid with a melting point of 83-86°C . It has a molecular weight of 147.99 .
科学的研究の応用
Synthesis and Structural Characterization
Pyridine carboxamide derivatives have been synthesized and characterized through various methods, demonstrating the versatility of pyridine carboxamides in chemical synthesis. For instance, studies on the synthesis of monoamide isomers from pyridine carboxylic acids have highlighted the importance of structural characterization using spectroscopic techniques, such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy (Kadir, Mansor, & Osman, 2017). These methods are crucial for understanding the molecular structure and reactivity of pyridine carboxamides.
Antimicrobial Activity
Certain pyridine-2,6-carboxamide-derived Schiff bases have been prepared and evaluated for their antimicrobial properties, showcasing the potential of these compounds as bactericidal and fungicidal agents. The research indicates significant antimicrobial activity, comparable to known antibiotics, suggesting a possible application in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Photochemical Properties
Studies on the photochemical behavior of 3-pyridinecarboxamide in methanol under UV-irradiation have provided insights into the methoxylation and methylation processes. These findings highlight the complex interactions of excited states in the photochemical reactions of pyridine carboxamides, offering a pathway to explore novel photochemical synthesis techniques (Sugimori & Itoh, 1986).
Synthetic Applications
The versatility of pyridine carboxamides in organic synthesis is further demonstrated by their use in the synthesis of complex molecules. For instance, an efficient synthesis route has been developed for a key intermediate of a potent dopamine and serotonin receptors antagonist, utilizing a derivative of 2,6-dichloro-pyridine carboxamide (Horikawa, Hirokawa, & Kato, 2001). This showcases the compound's role in facilitating the development of pharmaceutical agents targeting specific receptors in the nervous system.
Safety and Hazards
特性
IUPAC Name |
2,6-dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,17-3)6-14-10(16)7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXWVXXBIBFLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(N=C(C=C1)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
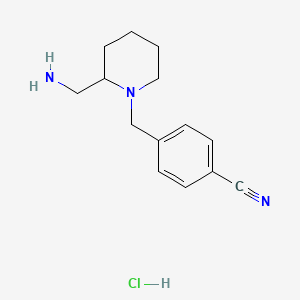
![N-(2,3-dihydro-1H-inden-2-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2478057.png)
![N~4~-(2-methoxybenzyl)-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2478059.png)

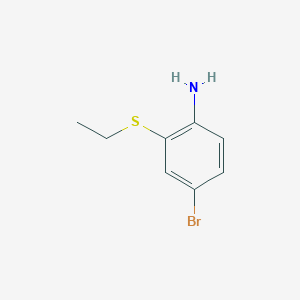
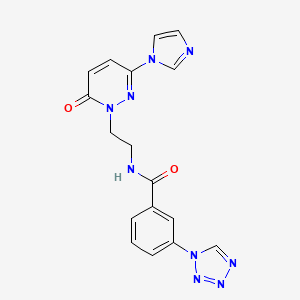
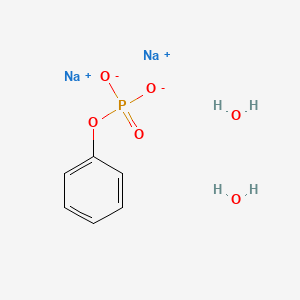
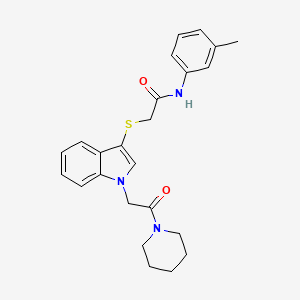
![ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2478070.png)
![N-(2,4-dimethylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2478071.png)
![1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2478072.png)
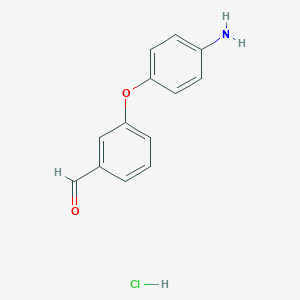
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478076.png)

